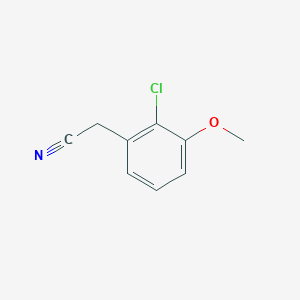

2-(2-Chloro-3-methoxyphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNAWMUTUZYWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288678 | |

| Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-45-7 | |

| Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Chloro-3-methoxyphenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by various studies and data.

- Molecular Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The presence of the chloro and methoxy groups may influence its reactivity and binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies showed that the compound inhibited cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting potential neuropharmacological effects. The compound has been studied for its ability to modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors.

Study on Neurotransmitter Modulation

In a recent investigation, this compound was found to act as a negative allosteric modulator of mGluR2 receptors. This modulation could have implications for treating neuropsychiatric disorders such as schizophrenia and anxiety .

Toxicity and Safety Profile

Assessing the toxicity of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate that at concentrations below 50 µM, the compound does not exhibit significant cytotoxic effects on normal human fibroblast cells. Further studies are necessary to fully elucidate its safety profile .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties. Research indicates that derivatives of 2-(2-chloro-3-methoxyphenyl)acetonitrile exhibit significant activity against various biological targets.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of acetonitrile derivatives, including this compound. The research demonstrated that this compound inhibits tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of this compound against several pathogenic bacteria and fungi. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death .

Agrochemicals

The compound's structural features make it a candidate for developing new agrochemical agents. Its ability to interact with specific biological pathways allows for the design of herbicides and pesticides.

Case Study: Herbicidal Activity

Research conducted by agricultural chemists demonstrated that formulations containing this compound showed promising herbicidal activity against broadleaf weeds while being relatively safe for cereal crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

In materials science, this compound has been investigated for its potential use in synthesizing novel polymers and composite materials.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting composites exhibited improved performance metrics compared to traditional materials, suggesting applications in high-performance engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.